molecular formula C44H69NO12 B1251301 Unii-CN64Z1Q9FN

Unii-CN64Z1Q9FN

Cat. No. B1251301
M. Wt: 804 g/mol
InChI Key: QJJXYPPXXYFBGM-XTNLUGHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-5735 is a macrolide and a lactam.

Scientific Research Applications

Advanced Nanoparticle Syntheses

Recent advancements in nanoparticle syntheses have profound implications for various fields, including materials science and electronics. Innovative materials, like those involving Unii-CN64Z1Q9FN, are essential in evolving technologies from basic electronics to advanced semiconductor devices (Cushing, Kolesnichenko, & O'Connor, 2004).

Translating Research to Innovation

The translation of scientific research into practical innovations is a longstanding practice. Programs like the National Collegiate Inventors and Innovators Alliance foster this translation, crucial for areas including the applications of this compound in practical, deployable innovations (Giordan, Shartrand, Steig, & Weilerstein, 2011).

High-multiplicity Collisions Research

Research on high-multiplicity proton-proton collisions, like those involving this compound, is pivotal in understanding fundamental physical interactions. This knowledge contributes significantly to particle physics and related scientific fields (Adam et al., 2017).

Universal Protein Resource Contributions

The Universal Protein Resource (UniProt) supports biological research by providing a comprehensive protein sequence knowledgebase. This resource is essential for understanding the biological implications of this compound, enabling researchers to access a wealth of protein-related information (Morgat et al., 2010).

University Nanosat Program: Technological Applications

The University Nanosat Program showcases the application of this compound in space technology. It demonstrates the integration of novel materials and technologies in student-built nanosatellites, advancing space exploration and satellite technology (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).

Collaborative Environment in Large Scale Environmental Models

Collaborative computing environments are critical for large scientific applications, including those involving this compound. Such frameworks enable effective data sharing and remote development, essential for environmental research and modeling (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Lab-scale Intervention in Technological Development

Lab-scale interventions highlight the role of this compound in addressing social concerns through scientific research. It underscores the need for ethical considerations and societal impact assessments in technological developments (Schuurbiers & Fisher, 2009).

Accelerating Scientific Discovery

The Argonne Leadership Computing Facility exemplifies how high-performance computing, potentially involving this compound, accelerates scientific discovery across various domains, including life sciences and material science (Beckman, Dave, & Drugan, 2008).

Cholesterol Metabolism and Cancer Research

Research on cholesterol metabolism and its role in cancer, possibly involving this compound, illuminates the complex interplay between biochemical pathways and disease processes, aiding the development of targeted therapies (Silvente-Poirot & Poirot, 2012).

Connected Vehicle Technologies

The development of connected vehicle technologies, which could utilize this compound, highlights the intersection of communication technology and automotive innovation. This research contributes to advancements in intelligent transportation systems (Masini, Ferrari, Silva, & Thibault, 2017).

Enhancements in Molecular Imaging

Nanomedicine and molecular imaging, potentially involving this compound, represent significant advances in diagnosing and treating diseases. This research underscores the importance of integrating emerging technologies in medical applications (Sutcliffe, 2011).

properties

Molecular Formula

C44H69NO12

Molecular Weight

804 g/mol

IUPAC Name

(1S,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

InChI

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44-/m0/s1

InChI Key

QJJXYPPXXYFBGM-XTNLUGHASA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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